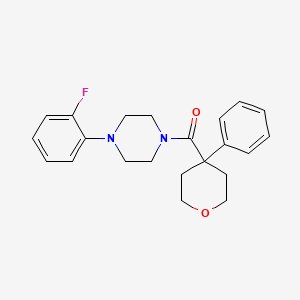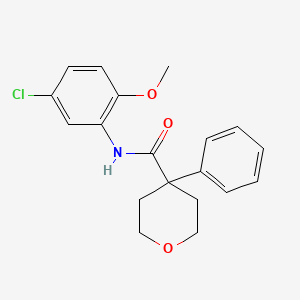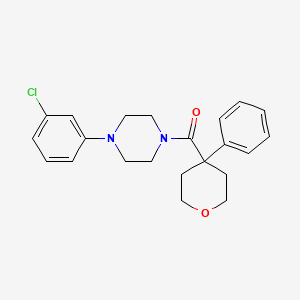![molecular formula C21H25NO3 B6562770 N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide CAS No. 1091142-38-9](/img/structure/B6562770.png)
N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide, also known as N-[2-(4-methoxyphenyl)ethyl]-4-phenyl-1-oxane-4-carboxamide, is a novel small molecule compound that has been studied for its potential applications in scientific research. This compound has the ability to selectively target certain biological pathways and has been used in a variety of experiments, including those involving cell culture and animal models.
Wirkmechanismus
N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide has been studied for its ability to selectively target certain biological pathways. This compound has been shown to interact with certain proteins, such as G protein-coupled receptors, and to modulate their activity. This modulation can lead to the activation or inhibition of certain pathways, depending on the cellular context.
Biochemical and Physiological Effects
N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide has been studied for its ability to modulate various biochemical and physiological processes. This compound has been shown to have an inhibitory effect on the growth of certain cancer cells, as well as to reduce inflammation in animal models. Additionally, this compound has been studied for its potential to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide has several advantages for laboratory experiments. This compound is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, this compound has been shown to selectively target certain biological pathways, making it useful for studying the effects of certain drugs on these pathways. However, this compound also has certain limitations. For example, this compound has relatively low solubility in water, making it difficult to use in certain experiments.
Zukünftige Richtungen
N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide has potential applications in a variety of areas. For example, this compound could be used to study the effects of certain drugs on certain biological pathways, such as those related to cancer and neurodegenerative diseases. Additionally, this compound could be used to study the effects of certain drugs on neurotransmitter activity. Furthermore, this compound could be used to develop new drugs that selectively target certain biological pathways. Finally, this compound could be used to study the effects of certain drugs on the immune system.
Synthesemethoden
N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide can be synthesized using a combination of chemical reactions. The first step involves the reaction of 4-methoxyphenylmagnesium bromide with 4-phenyloxane-4-carboxamide. This reaction yields the desired product, N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide, in good yield. This reaction can be carried out using a variety of solvents, including dichloromethane, toluene, and acetonitrile.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide has been studied for its potential applications in scientific research. This compound has been used in a variety of experiments, including those involving cell culture and animal models. This compound has been used to study the effects of certain biological pathways, including those related to cancer and neurodegenerative diseases. Additionally, this compound has been used to study the effects of certain drugs on these pathways.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-24-19-9-7-17(8-10-19)11-14-22-20(23)21(12-15-25-16-13-21)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZIMSFIGNGMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclohexyl-3-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea](/img/structure/B6562690.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562698.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B6562705.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6562714.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6562726.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)




